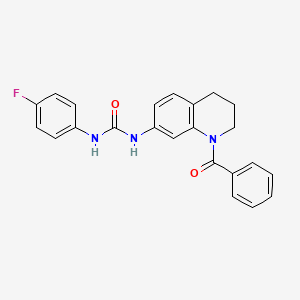

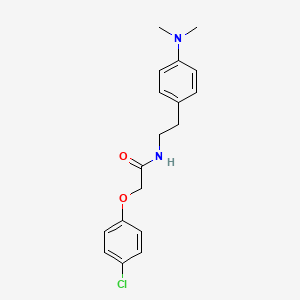

![molecular formula C23H20N2OS B2644838 N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-26-6](/img/structure/B2644838.png)

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is related to a class of compounds known as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides .

Molecular Structure Analysis

The molecular structure of “N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” can be inferred from related compounds. For instance, 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been characterized using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its activity against cancer cells .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial properties. Researchers study their effects against bacteria, fungi, and other pathogens. The thioether group in this compound may play a role in its antimicrobial activity .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective potential. These compounds may help protect neurons from oxidative stress, inflammation, and neurodegenerative conditions. Investigating the impact of this specific compound on neuronal health is an interesting avenue .

Anti-inflammatory Activity

The biphenyl-carboxamide moiety in this compound suggests possible anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and cytokine production. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .

GPCR Modulation

Indole derivatives often interact with G protein-coupled receptors (GPCRs). These receptors play essential roles in cell signaling and physiological processes. Investigating whether this compound acts as a GPCR modulator could reveal valuable insights .

Synthetic Methodology

Beyond its applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole rings are of interest to the chemical community. Researchers explore efficient and sustainable routes to access compounds like the one described here .

Orientations Futures

The future directions for the study of “N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” could include further investigation of its potential applications in medicinal chemistry, particularly in the context of viral infections such as SARS-CoV-2 . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-14-15-27-22-16-25-21-9-5-4-8-20(21)22/h1-13,16,25H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKPTWLUNGJXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644756.png)

![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2644757.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2644759.png)

![3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2644760.png)

![2-(5-ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2644761.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)

![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)